Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C16H16ClNO3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(20)10-6-8-18(9-7-10)15(19)14-13(17)11-4-2-3-5-12(11)22-14/h2-5,10H,6-9H2,1H3 |
InChI Key |
GYCUPNDPITYZLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate has been investigated for its potential therapeutic effects due to its ability to interact with various biological targets.
- Mechanism of Action : The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Specific pathways include interactions with G-protein coupled receptors and modulation of signaling pathways involved in inflammation and pain .
Anticancer Research
Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines. The benzothiophene moiety is known for its role in inhibiting tumor growth, making this compound a candidate for further investigation in anticancer therapies.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiophene showed significant activity against breast and lung cancer cell lines, indicating the potential of this compound as a scaffold for developing new anticancer agents .
Neuropharmacology
The compound's piperidine structure suggests potential applications in neuropharmacology, particularly in developing drugs targeting neurological disorders.
- Research Findings : Studies have shown that compounds containing piperidine rings can exhibit activity as dopamine receptor antagonists, which may be beneficial in treating conditions like schizophrenia and Parkinson's disease .
Organic Electronics
This compound is being explored for use in organic electronic materials due to its unique electronic properties.
- Conductivity Studies : Research indicates that thiophene derivatives can enhance charge transport properties in organic semiconductors, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparisons
Substituent Effects on Reactivity and Bioactivity The 3-chloro-1-benzothiophene-2-carbonyl group in the target compound confers greater aromaticity and steric bulk compared to the 2-chloroethyl group in Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This likely enhances π-π interactions in receptor binding but may reduce solubility in polar solvents .
Synthetic Utility
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a key intermediate in the synthesis of umeclidinium bromide (a bronchodilator), highlighting the pharmaceutical relevance of piperidine carboxylates. The target compound’s benzothiophene substituent could expand its utility in anticancer or antiviral drug discovery .
- Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride exemplifies the use of azetidine rings to modulate conformational flexibility, a strategy less explored in the target compound .
Research Findings and Analytical Methods
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 () are critical for resolving the 3D conformation of such compounds. For example, the piperidine ring in the target molecule likely adopts a chair conformation, with the benzothiophene group occupying an equatorial position to minimize steric strain .
- Hydrogen Bonding and Supramolecular Interactions : The ester carbonyl and benzothiophene sulfur may participate in weak hydrogen bonds (C=O···H–N or S···H–O), as described in Etter’s graph-set analysis (). These interactions influence crystallization behavior and stability .
Biological Activity
Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular formula: C_{15}H_{16}ClN_{1}O_{3}S_{1}. Its molecular weight is approximately 319.81 g/mol. The structure features a piperidine ring attached to a benzothiophene moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiophene Derivative : The starting material is synthesized via cyclization reactions involving thiophenes and chlorinated aromatic compounds.
- Piperidine Attachment : The benzothiophene derivative is then reacted with piperidine in the presence of coupling agents to form the final product.
- Purification : The compound is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 32 to 128 µg/mL, showing promising potential as an antimicrobial agent .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its role in modulating inflammatory responses . This could have implications for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Effects
The compound's neuroprotective activities have been investigated, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers and improve neuronal survival in cell culture models exposed to neurotoxic agents .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that the compound was effective in reducing bacterial load by over 90% at concentrations above 64 µg/mL after 24 hours of incubation.
Case Study 2: Anti-inflammatory Mechanism
A study examining the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced edema in rat paw models induced by carrageenan. The observed reduction was comparable to that achieved with standard anti-inflammatory drugs like ibuprofen .
Tables
| Activity | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Antimicrobial (E. coli) | 64 | Moderate |
| Antimicrobial (S. aureus) | 32 | High |
| Anti-inflammatory | N/A | Significant reduction |
| Study | Findings |
|---|---|
| Antimicrobial Study | >90% reduction in bacterial load at 64 µg/mL |
| Inflammation Model | Significant edema reduction compared to ibuprofen |
Q & A
What synthetic strategies are recommended for preparing Methyl 1-(3-chloro-1-benzothiophene-2-carbonyl)piperidine-4-carboxylate, and how can reaction intermediates be optimized?
Answer:
The synthesis typically involves coupling a benzothiophene carbonyl chloride derivative with a piperidine carboxylate precursor. A critical step is the acylation of the piperidine nitrogen using 3-chloro-1-benzothiophene-2-carbonyl chloride under anhydrous conditions. To optimize intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (analogous to processes in ), employ lithium diisopropylamide (LDA) for deprotonation to enhance nucleophilicity. Reaction monitoring via TLC or HPLC ensures intermediate purity . For scalability, solvent selection (e.g., THF or toluene) and temperature control (0–25°C) are crucial to minimize side reactions like hydrolysis or over-acylation.
How can the conformational flexibility of the piperidine ring in this compound be analyzed, and what computational tools support this?
Answer:
The piperidine ring’s puckering can be quantified using Cremer-Pople parameters ( ). Structural data from X-ray crystallography (e.g., using SHELXL for refinement, ) or DFT calculations (e.g., Gaussian) can determine ring puckering amplitude (θ) and phase angle (φ). For dynamic analysis, NMR studies (e.g., NOESY) in solution reveal axial-equatorial equilibria of substituents. ORTEP-3 ( ) visualizes thermal ellipsoids to assess ring distortion in crystal structures.
What spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?
Answer:
- NMR: ¹H/¹³C NMR (e.g., δ 3.7 ppm for methyl ester, δ 160–170 ppm for carbonyl groups) confirms regiochemistry ( ).
- LC-MS: High-resolution MS validates molecular weight, while reverse-phase HPLC (C18 column, methanol/water gradient) assesses purity (>98% by AUC, ).
- IR: Stretching frequencies for ester (∼1740 cm⁻¹) and amide (∼1650 cm⁻¹) groups confirm functionalization.
- Elemental Analysis: Matches theoretical C/H/N ratios within 0.3% error ().
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or target specificity. To address this:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
- Off-Target Screening: Use kinase/GPCR panels to rule out nonspecific binding ().
- Solubility Optimization: Replace DMSO with cyclodextrin complexes if precipitation occurs in aqueous buffers.
- Control Experiments: Include structurally related analogs (e.g., ) to isolate pharmacophore contributions.
What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?
Answer:
- Ester Hydrolysis Resistance: Replace the methyl ester with a tert-butyl or pivaloyloxymethyl (POM) prodrug group to delay enzymatic cleavage ().
- Cytochrome P450 Inhibition Assays: Identify metabolic hotspots via liver microsome incubations (human/rodent). Introduce fluorine or methyl groups at vulnerable positions (e.g., ).
- LogP Optimization: Reduce lipophilicity (e.g., ClogP <3) via polar substituents to enhance aqueous solubility and reduce plasma protein binding.
How can crystallographic data be leveraged to predict this compound’s binding mode with a target protein?
Answer:
- Co-crystallization Trials: Use vapor diffusion (e.g., hanging drop) with the target protein (e.g., kinase) and 5–10 mM compound. SHELXD ( ) solves phases for electron density maps.
- Docking Simulations: Align the compound’s lowest-energy conformation (from Cremer-Pople analysis, ) into the active site using AutoDock Vina. Validate with MD simulations (e.g., GROMACS) to assess binding stability.
- SAR by Crystallography: Modify substituents (e.g., chloro vs. fluoro in ) to optimize van der Waals contacts or hydrogen bonds.
What are the key considerations for designing a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Core Modifications: Vary the benzothiophene (e.g., 3-Cl → 3-F, ) or piperidine (e.g., N-acylation vs. sulfonylation, ) moieties.
- Stereochemistry: Synthesize enantiomers (e.g., using chiral HPLC, ) to isolate (R)- vs. (S)-configurations’ effects.
- Biophysical Assays: Use SPR or ITC to quantify binding kinetics (KD, kon/koff) alongside cellular assays (EC50).
- Data Normalization: Correct for cytotoxicity (via MTT assays) to distinguish true target inhibition from nonspecific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
